N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a][1,4]diazepines involves intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to various derivatives such as carbonitriles, carboxamides, and carboxylic acids. For example, the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine derivatives highlights the versatility of these compounds and their synthesis pathways (Kemskii et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, illustrating the compound's crystalline form and molecular geometry (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a][1,4]diazepines undergo a range of chemical reactions, leading to the formation of various functionalized derivatives. For example, the reaction with benzylthiol or thiophenols produces sulfanyl derivatives, demonstrating the chemical versatility and reactivity of these compounds (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, including their thermal stability and crystalline structure, have been extensively studied. For instance, thermal analysis and Hirshfeld surface analysis have provided insights into the stability and intermolecular interactions within the crystal lattice of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a][1,4]diazepine derivatives are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds with various reagents, leading to a diverse array of derivatives with potential applications in different fields (Shaabani et al., 2008).
Wissenschaftliche Forschungsanwendungen
Novel Histamine H3 Receptor Antagonists
GSK207040 and GSK334429 are identified as structurally novel and selective non-imidazole histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds have demonstrated potential therapeutic benefits in dementia and neuropathic pain through reversing memory impairment induced by scopolamine and reducing tactile allodynia caused by capsaicin in rats. The research suggests a promising direction for the development of new treatments targeting H3 receptors for memory disorders and pain management Biochemical Pharmacology, 2007.
Advances in Diazepine Chemistry
Studies on the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives highlight significant advancements in the field of diazepine chemistry. The research provides valuable insights into intramolecular cyclocondensation reactions, offering new pathways for creating complex diazepine structures. This work contributes to the broader understanding of diazepine and its derivatives, enriching the chemical toolkit available for developing novel compounds with potential therapeutic applications Russian Journal of Organic Chemistry, 2014.
Eigenschaften
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-6-7-17(26-13)18(24)20-11-15-10-16-12-22(8-3-9-23(16)21-15)19(25)14-4-2-5-14/h6-7,10,14H,2-5,8-9,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMQIKZYFMMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.